molecular formula C7H8N2O2 B1672817 6-Methoxynicotinamide CAS No. 7150-23-4

6-Methoxynicotinamide

Cat. No. B1672817
CAS RN: 7150-23-4
M. Wt: 152.15 g/mol
InChI Key: KXDSMFBEVSJYRF-UHFFFAOYSA-N
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Description

6-Methoxynicotinamide is an analog of nicotinamide (NA). It is a potent and orally active Nicotinamide N-methyltransferase (NNMT) inhibitor with IC50s of 1.8 µM, 2.8 µM, and 5.0 µM for human NNMT, monkey NNMT, and mouse NNMT, respectively . It inhibits NNMT activity, reduces MNA levels, and drives insulin sensitization, glucose modulation, and body weight reduction in animal models of metabolic disease .


Molecular Structure Analysis

The molecular formula of 6-Methoxynicotinamide is C7H8N2O2 . The molecular weight is 152.15 .


Physical And Chemical Properties Analysis

6-Methoxynicotinamide has a density of 1.2±0.1 g/cm3, a boiling point of 289.4±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.9±3.0 kJ/mol, and the flash point is 128.8±24.0 °C . The index of refraction is 1.561, and the molar refractivity is 38.1±0.3 cm3 .

Safety And Hazards

6-Methoxynicotinamide is classified as toxic and is a moderate to severe irritant to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact, it is advised to flush with copious amounts of water and remove contaminated clothing and shoes .

properties

IUPAC Name

6-methoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-6-3-2-5(4-9-6)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDSMFBEVSJYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290730
Record name 6-METHOXYNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxynicotinamide

CAS RN

7150-23-4
Record name 7150-23-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70628
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Record name 6-METHOXYNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxynicotinamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
RY Nimje, P Kuppusamy… - … Process Research & …, 2021 - ACS Publications
The current work describes a stereoselective and scalable route to N-((R)-1-((cis)-4-(3-(difluoromethyl)-2-methoxypyridin-4-yl)cyclohexyl)propyl)-6-methoxynicotinamide (1) from readily …
Number of citations: 3 pubs.acs.org
R Campagna, Ł Mateuszuk, K Wojnar-Lason… - … et Biophysica Acta (BBA …, 2021 - Elsevier
… Both NNMT inhibitors, 5-Amino-1-methylquinoline (5MQ) and 6-methoxynicotinamide (JBSF-88) incubated for 1 h inhibited NNMT activity in a concentration-dependent manner in …
Number of citations: 48 www.sciencedirect.com
H Liu, DG Xia, R Hu, W Wang, X Cheng… - Pesticide biochemistry …, 2020 - Elsevier
… acid derivatives were designed and synthesized successfully by introducing a carboxyl group based on the N-(1-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl)-6-methoxynicotinamide. …
Number of citations: 19 www.sciencedirect.com
KS James - 2020 - search.proquest.com
… pathways can be modulated by small molecules, nucleobase equivalents, such as thionicotinamide (S-NAM), 6-aminonicotinamide (6AN-NAM), and 6-methoxynicotinamide (6MeOxy-…
Number of citations: 0 search.proquest.com
R Campagna - 2019 - iris.univpm.it
… To determine the proliferation rate, cells were seeded (1 x 104) in a 96-well plate in a final volume of 100 µl/well of complete medium in the presence of 6Methoxynicotinamide N-…
Number of citations: 0 iris.univpm.it
DH Chen, WT Sun, CJ Zhu, GS Lu… - Angewandte Chemie …, 2021 - Wiley Online Library
… This reaction was also applicable to heteroaromatic amides like 2-furanyl carboxamide 1 s and 2-chloro-6-methoxynicotinamide 1 t and the corresponding products 2 s and 2 t were …
Number of citations: 52 onlinelibrary.wiley.com
R Salekeen, MHB Siam, DI Sharif… - … of Biochemical and …, 2021 - Wiley Online Library
… , SIRT6, and NNMT where dihydropteroate interactions presented better coulombic energetics and overall free energy values than SRT2104, SRT1720, and 6-methoxynicotinamide, …
Number of citations: 3 onlinelibrary.wiley.com
A Kannt, S Rajagopal, SV Kadnur, J Suresh… - Scientific reports, 2018 - nature.com
… The hits were clustered and after several rounds of refinement, JBSNF-000088 (6-methoxynicotinamide), which was found to be active in both human and mouse NNMT enzymes and …
Number of citations: 68 www.nature.com
M Ueno, T Tomita, H Arakawa, T Kakuta… - Communications …, 2020 - nature.com
… Recently, JBSNF-000088 (6-methoxynicotinamide) was reported as an inhibitor for NNMT 35 . Addition of 6-methoxynicotinamide to the reaction inhibited it in a concentration-…
Number of citations: 7 www.nature.com
S Sen, S Mondal, L Zheng, AJ Salinger… - ACS chemical …, 2019 - ACS Publications
Nicotinamide N-methyltransferase (NNMT) catalyzes the S-adenosyl-l-methionine-dependent methylation of nicotinamide to form N-methylnicotinamide. This enzyme detoxifies …
Number of citations: 11 pubs.acs.org

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